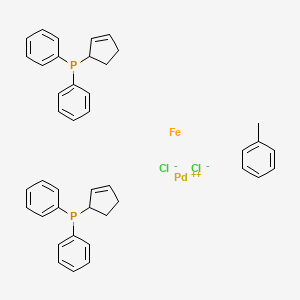
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is a complex organometallic compound that combines elements of cyclopentene, diphenylphosphane, iron, palladium, toluene, and dichloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride typically involves the following steps:
Formation of Cyclopent-2-en-1-yl(diphenyl)phosphane: This can be achieved by reacting cyclopentadiene with diphenylphosphane under controlled conditions.
Complexation with Iron and Palladium: The cyclopent-2-en-1-yl(diphenyl)phosphane is then reacted with iron and palladium salts in the presence of toluene as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Addition of Dichloride: Finally, dichloride is introduced to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction could produce hydride complexes.
Aplicaciones Científicas De Investigación
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride exerts its effects involves coordination chemistry. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Similar in that it contains cyclopentadienyl and iron.
Triphenylphosphine palladium dichloride: Contains palladium and phosphine ligands.
Cyclopentadienylmanganese tricarbonyl: Another organometallic compound with cyclopentadienyl.
Uniqueness
Cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride is unique due to its combination of cyclopentene, diphenylphosphane, iron, and palladium in a single complex
Propiedades
Fórmula molecular |
C41H42Cl2FeP2Pd |
|---|---|
Peso molecular |
829.9 g/mol |
Nombre IUPAC |
cyclopent-2-en-1-yl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H17P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-7,9-13,17H,8,14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
Clave InChI |
RCIIZJSUTWVGSD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















